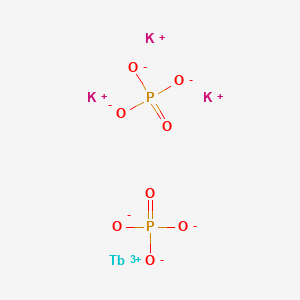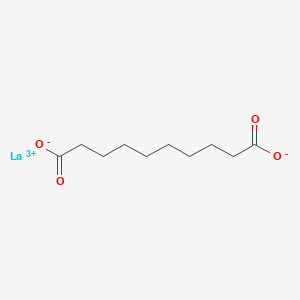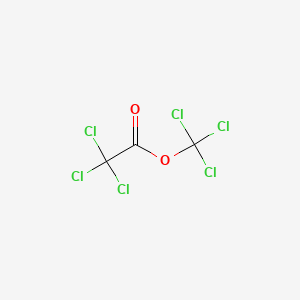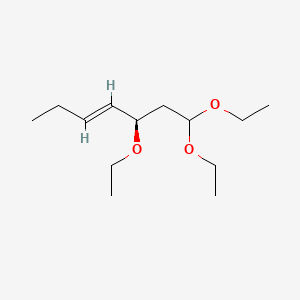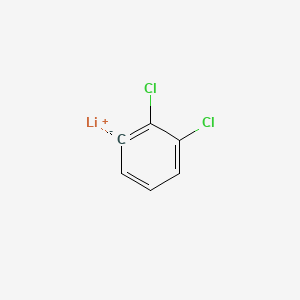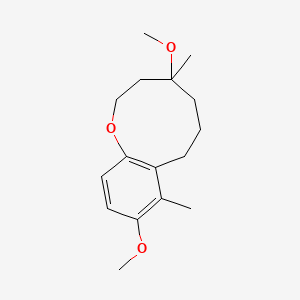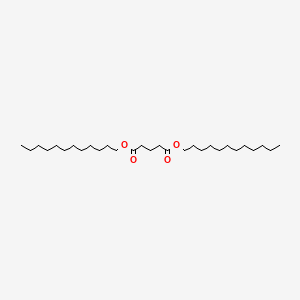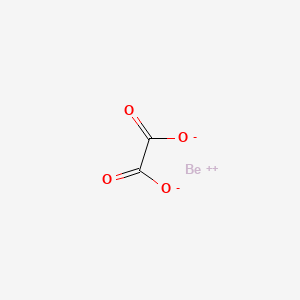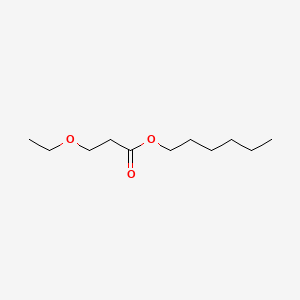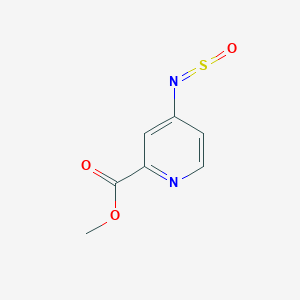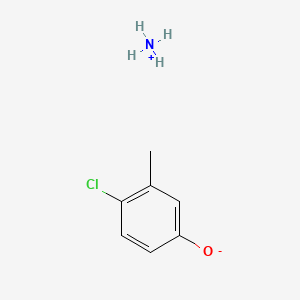
Ammonium 4-chloro-m-cresolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium 4-chloro-m-cresolate: is a chemical compound with the molecular formula C7H10ClNO. It is derived from 4-chloro-m-cresol, a compound known for its antiseptic and disinfectant properties . This compound is used in various applications, including scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium 4-chloro-m-cresolate can be synthesized through the reaction of 4-chloro-m-cresol with ammonium hydroxide. The reaction typically involves mixing 4-chloro-m-cresol with an aqueous solution of ammonium hydroxide under controlled temperature and pH conditions to form the ammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or other separation techniques to remove impurities .
化学反应分析
Types of Reactions: Ammonium 4-chloro-m-cresolate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and metal ion catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Quinone intermediates.
Substitution: Various substituted cresol derivatives depending on the nucleophile used.
科学研究应用
Ammonium 4-chloro-m-cresolate is extensively used in scientific research due to its ability to activate ryanodine receptors (RyRs) and inhibit sarcoplasmic-endoplasmic reticulum Ca2+ ATPase (SERCA) pumps . This makes it valuable in studies related to calcium signaling and muscle physiology. Additionally, it is used in the development of antiseptics and disinfectants due to its antimicrobial properties .
作用机制
The compound exerts its effects primarily by interacting with ryanodine receptors (RyRs) and SERCA pumps. At certain concentrations, it activates RyRs, leading to the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm . This increase in intracellular Ca2+ levels can trigger various cellular responses. Additionally, it inhibits SERCA pumps, which are responsible for pumping Ca2+ back into the sarcoplasmic reticulum, thereby prolonging the elevated Ca2+ levels .
相似化合物的比较
4-chloro-3-methylphenol (p-chlorocresol): A potent disinfectant and antiseptic used in various medicinal and cosmetic products.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another disinfectant with similar antimicrobial properties.
Uniqueness: Ammonium 4-chloro-m-cresolate is unique due to its dual role in activating ryanodine receptors and inhibiting SERCA pumps, making it particularly useful in research focused on calcium signaling pathways . Its ammonium salt form also enhances its solubility in aqueous solutions, which can be advantageous in various applications.
属性
CAS 编号 |
85283-55-2 |
|---|---|
分子式 |
C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC 名称 |
azanium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C7H7ClO.H3N/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;1H3 |
InChI 键 |
FXGHYYVQNQFRKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[O-])Cl.[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



